molecular formula C21H16N4O4 B2921451 N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850930-20-0

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

Cat. No.: B2921451
CAS No.: 850930-20-0
M. Wt: 388.383
InChI Key: IYWSZKQTLYGXHP-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a 4-methoxyphenyl group at position 2 and a 3-nitrobenzamide moiety at position 2. The imidazopyridine scaffold is renowned for its pharmacological versatility, particularly in targeting kinases, inflammatory pathways, and microbial targets . The 3-nitrobenzamide substituent introduces a strong electron-withdrawing nitro group, which may influence solubility, electronic distribution, and receptor binding kinetics.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-29-17-10-8-14(9-11-17)19-20(24-12-3-2-7-18(24)22-19)23-21(26)15-5-4-6-16(13-15)25(27)28/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWSZKQTLYGXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound by reviewing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has a complex structure that can be described as follows:

  • Molecular Formula : C20H18N4O3
  • Molecular Weight : 366.38 g/mol
  • Structural Features :
    • Imidazo[1,2-a]pyridine core
    • Nitro group
    • Methoxyphenyl substituent

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the imidazo[1,2-a]pyridine scaffold.
  • Introduction of the methoxyphenyl group through electrophilic aromatic substitution.
  • Incorporation of the nitro group via nitration reactions.

Anticancer Activity

Numerous studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The mechanism of action is believed to involve:

  • Inhibition of Kinases : Compounds in this class often target specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain benzamide derivatives inhibit RET kinase activity, which plays a critical role in various cancers .
  • Induction of Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. One compound demonstrated significant inhibition at low micromolar concentrations, leading to reduced proliferation of RET-driven tumor cells .
  • Cytotoxicity Assays : In vitro assays using cancer cell lines such as FaDu (hypopharyngeal carcinoma) showed that derivatives similar to this compound exhibited cytotoxic effects superior to established chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances the compound's ability to interact with biological targets.
  • Core Structure : The imidazo[1,2-a]pyridine framework is essential for maintaining potency against specific kinases.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Substituents

  • 4-Fluorophenyl () : Fluorine’s electronegativity increases polarity and may enhance binding specificity but reduce solubility compared to methoxy .
  • 4-Chlorophenyl () : Chloro groups are strongly electron-withdrawing, which may alter redox properties and binding kinetics relative to methoxy .

Benzamide Derivatives

  • Unsubstituted Benzamide () : Lacks nitro’s electronic effects, possibly reducing binding affinity in kinase or enzyme targets .
  • Acetamido-Benzamide () : The acetamido linker may enhance flexibility and solubility, contributing to anti-inflammatory efficacy .

Physicochemical Properties

  • Molecular Weight : The target compound (~377.3) falls within the typical range for drug-like molecules (300–500 Da), similar to analogs in and .

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